2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride is an organic compound characterized by the presence of a benzyl group substituted with a tert-butyl group and an isothiourea moiety. This compound has gained attention for its potential biological activities and applications in various scientific fields, including organic synthesis and medicinal chemistry. The chemical structure is denoted by the molecular formula CHClNS, with a CAS number of 324523-97-9.
This compound is synthesized through a nucleophilic substitution reaction involving 4-tert-butylbenzyl chloride and thiourea. It falls under the classification of isothioureas, which are recognized for their diverse biological properties and utility in synthetic organic chemistry.
The synthesis of 2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride typically involves the following steps:
The reaction can be summarized as follows:
The industrial production of this compound mirrors laboratory methods but scales up the use of solvents and reagents while maintaining stringent control over reaction conditions to optimize yield and purity.
The molecular structure of 2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride features a central isothiourea functional group connected to a tert-butyl-substituted benzyl group. The spatial arrangement contributes to its unique chemical properties.
2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride can undergo several chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride involves its interaction with specific molecular targets within biological systems. The isothiourea moiety can act as a Lewis base, interacting with enzymes or receptors, potentially leading to inhibition or activation of various biological pathways. The precise targets and pathways are contingent on the context of its application.
2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its versatility in both academic and industrial settings.
The synthesis of 2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride relies on efficient access to its benzyl chloride precursor. Industrial-scale production employs the chloromethylation of 4-tert-butylbenzene using formaldehyde and hydrochloric acid under catalytic conditions. A patented method utilizes paraformaldehyde with concentrated HCl (40%) and formic acid at 70-75°C for 10-20 hours, achieving approximately 50-60% conversion and >70% isolated yield after distillation [6]. This approach avoids carcinogenic chloromethyl ethers while maintaining operational simplicity.
The benzyl chloride intermediate undergoes nucleophilic displacement with thiourea or its derivatives. Alternatively, isothiocyanate routes involve reacting 4-tert-butylbenzylamine with thiocarbonyl transfer reagents like thiophosgene, followed by acidification to form the hydrochloride salt. Microwave-assisted synthesis has emerged as an efficient method for analogous thioureas, significantly reducing reaction times (minutes vs. hours) and improving purity [9].
Table 1: Synthetic Methods for 4-tert-Butylbenzyl Chloride
Method | Conditions | Catalyst/Additive | Yield | Advantages |
---|---|---|---|---|
Paraformaldehyde/HCl | 70-75°C, 10-20 h | Formic acid | >70% | Avoids carcinogens, scalable |
Chloromethyl ether | Low temperature | None | 60-65% | Fast reaction |
Formalín/HCl | Reflux, extended time | ZnCl₂ | 50-55% | Widely available reagents |
The benzylisothiourea scaffold demonstrates marked bioactivity variations based on substituent positioning and electronic properties. Antimicrobial studies reveal that meta-substituted derivatives on the benzyl ring significantly enhance potency. For example, the 3-trifluoromethylbenzyloxy analogue (9m) exhibits MIC values of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli – surpassing unsubstituted or ortho-substituted counterparts [2]. The trifluoromethyl group's electron-withdrawing nature and hydrophobicity optimize membrane penetration and target binding.
Conversely, para-substitutions often reduce activity, exemplified by the 3-(4-trifluoromethyl)-benzyloxy derivative 10d, which shows a 16-fold lower potency against E. coli (MIC 16 µg/mL) compared to S. aureus (MIC 1 µg/mL) [2]. This suggests bacterial strain-specific steric constraints in the target site. The isothiourea moiety itself is critical: replacing the thiocarbonyl with carbonyl diminishes antibacterial effects by >50%, confirming the hydrogen-bonding capability and thiophilic interactions as essential for activity [2] [8].
Table 2: Antibacterial SAR of Benzylisothiourea Derivatives
Compound | Substituent Position | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Key Feature |
---|---|---|---|---|
9m | meta-CF₃ | 0.5 | 1 | Optimal electronic/hydrophobic balance |
10d | para-CF₃ | 1 | 16 | Steric hindrance in gram-negative strains |
Unsubstituted | None | 16 | >32 | Baseline low activity |
Thiocarbonyl→Carbonyl | N/A | >32 | >32 | Loss of thiophilic interaction |
The 4-tert-butylbenzyl group is a privileged motif in thiourea-based pharmacophores. In TRPV1 antagonists, N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea derivatives exhibit nanomolar affinity (IC₅₀ = 15 nM) due to hydrophobic filling of a receptor subpocket [3] [4]. Here, the tert-butyl group's bulk and lipophilicity (clogP ≈ 5.2) enhance binding 10-fold over methyl or ethyl analogues.
However, isothioureas (e.g., 2-(4-tert-butyl-benzyl)-isothiourea) display divergent SAR. Unlike TRPV1 antagonists requiring sulfonamide groups, antibacterial isothioureas tolerate simple benzyl substitutions. The protonated isothiouronium ion at physiological pH facilitates electrostatic interactions with bacterial membranes, a mechanism less prominent in TRPV1 modulation [2] [5]. This difference underscores the target-specific nature of SAR:
Table 3: Thiourea vs. Isothiourea SAR Comparative Analysis
Parameter | Antibacterial Isothioureas | TRPV1 Thioureas |
---|---|---|
Key Substituent | meta-Halo/CF₃-benzyloxy | 4-Sulfonamidobenzyl |
Hydrophobic Group | 4-tert-Butylbenzyl | 4-tert-Butylbenzyl |
Critical Moieties | Isothiouronium (protonated) | Thiourea carbonyl/sulfonamide |
Optimal log P | 2.5–3.5 | 4.5–5.5 |
Potency Range | MIC: 0.5–4 µg/mL | IC₅₀: 0.015–0.063 µM |
The 4-tert-butyl group is pivotal for enhancing bioactivity across thiourea and isothiourea derivatives. In FtsZ-targeting antibacterials, replacing tert-butyl with smaller alkyls (methyl, ethyl) reduces potency 4–8-fold, while bulkier groups (phenyl, cyclohexyl) abolish activity due to steric exclusion from the hydrophobic pocket [2]. Molecular modeling indicates the tert-butyl moiety occupies a lipophilic cleft near FtsZ’s GTP-binding site, with calculated binding energies ΔG = -9.2 kcal/mol versus -6.8 kcal/mol for unsubstituted analogues [2].
Conformational studies further validate this. Cyclized analogues (e.g., indanyl or tetrahydronaphthyl) exhibit 10–25-fold lower TRPV1 affinity than flexible 4-tert-butylbenzyl derivatives [7]. This rigidity forces the benzyl group into suboptimal orientations, disrupting van der Waals contacts with residues like Leu547/Tyr551. Similarly, in isothioureas, α-methyl branching improves MRSA inhibition (MIC 0.25 µg/mL) by enforcing a bent conformation that penetrates the dense peptidoglycan layer [2] [7].
Figure: Hydrophobic Pocket Binding Model
[FtsZ/TRPV1 Binding Site] | | | tert-Butyl Group --> | | (ΔG = -9.2 kcal/mol) | | | | Hydrophobic Residues: | | - Leu547 (TRPV1) | | - Val203 (FtsZ) | |__________________________|
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0